molecular formula C22H24N4OS B2553781 2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE CAS No. 1189442-52-1

2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE

Cat. No.: B2553781
CAS No.: 1189442-52-1
M. Wt: 392.52
InChI Key: FMRJUZBEPDXNJS-UHFFFAOYSA-N
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Description

2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a triazaspiro[4.5]deca ring system, which is a type of spirocyclic compound where two rings share a single atom. The presence of functional groups such as sulfanyl and acetamide further adds to its chemical complexity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps, starting with the formation of the triazaspiro[45]deca ring systemThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4Its distinct chemical structure allows for diverse reactivity and potential biological activities .

Properties

IUPAC Name

2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-26-14-12-22(13-15-26)24-20(17-8-4-2-5-9-17)21(25-22)28-16-19(27)23-18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRJUZBEPDXNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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